Cas no 17376-04-4 (Benzene, (2-iodoethyl)-)

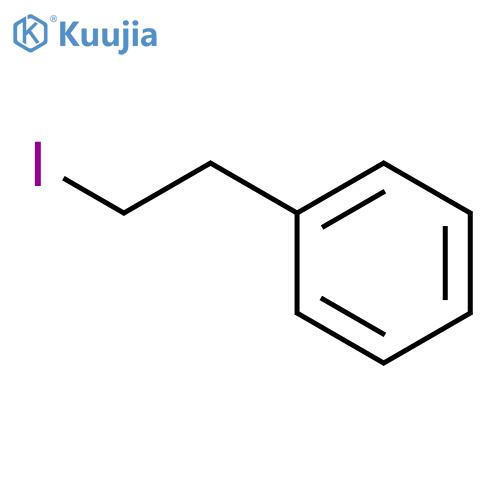

Benzene, (2-iodoethyl)- structure

商品名:Benzene, (2-iodoethyl)-

Benzene, (2-iodoethyl)- 化学的及び物理的性質

名前と識別子

-

- Benzene, (2-iodoethyl)-

- (2-IODOETHYL)BENZENE

- (2-Iodoethyl)benzene (stabilized with Copper chip)

- 2-iodoethylbenzene

- 2-Phenylethyl Iodide

- Phenethyl Iodide

- Phenethyl Iodide (stabilized with Copper chip)

- 2-Phenylethyl Iodide (stabilized with Copper chip)

- (2-iodoethyl)-benzene

- 1-Iodo-2-phenylethane

- 2-Phenyl-1-iodoethane

- beta-Phenethyl iodide

- beta-Phenylethyl iodide

- (2-iodoethyl)-benzen

- B-PHENYLETHYL IODIDE

- (2-lodoethyl )Benzene

- Iodoethyl benzene

- .beta.-Phenethyl iodide

- KVTHPKXDLVYNCH-UHFFFAOYSA-N

- phenethyliodide

- phenylethyl iodide

- p-iodoethylbenzene

- 4-iodoethylbenzene

- (2-iodo-ethyl)benzene

- (2-iodo-ethyl)-benzene

- .beta.-Phenylethyl iodide

- DSSTox_CID_5447

- DSSTox_RID_77789

- DSSTox_GSID_25

- NS00096234

- DTXSID5025447

- NCGC00091564-01

- AS-57952

- A881743

- CHEMBL1472377

- (2-Iodoethyl)benzene, stabilized over Cu

- D70924

- CS-W012940

- AKOS009157873

- SY050349

- (2-Iodoethyl)benzene, 97%

- AI3-52406

- CAS-17376-04-4

- 17376-04-4

- FT-0637546

- NCGC00257607-01

- Tox21_200053

- MFCD00039408

- (2-iodoethyl) benzene

- NCGC00091564-02

- I0521

- SCHEMBL172979

- J-500824

- DTXCID305447

- DB-043958

-

- MDL: MFCD00039408

- インチ: 1S/C8H9I/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2

- InChIKey: KVTHPKXDLVYNCH-UHFFFAOYSA-N

- ほほえんだ: IC([H])([H])C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H]

計算された属性

- せいみつぶんしりょう: 231.97500

- どういたいしつりょう: 231.974893

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 9

- 回転可能化学結合数: 2

- 複雑さ: 65

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 3.9

じっけんとくせい

- 色と性状: 自信がない

- 密度みつど: 1.603 g/mL at 25 °C(lit.)

- ゆうかいてん: -2.9°C (estimate)

- ふってん: 123°C/16mmHg(lit.)

- フラッシュポイント: 華氏温度:>230°f

摂氏度:>110°c - 屈折率: n20/D 1.601(lit.)

- ようかいど: ほとんど溶けない(0.053 g/l)(25ºC)、

- PSA: 0.00000

- LogP: 2.66410

- かんど: 空気に敏感である、光に敏感

- ようかいせい: 自信がない

Benzene, (2-iodoethyl)- セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S24/25

- セキュリティ用語:S24/25

- リスク用語:R36/37/38

- ちょぞうじょうけん:アルゴン充填貯蔵

Benzene, (2-iodoethyl)- 税関データ

- 税関コード:2903999090

- 税関データ:

中国税関番号:

2903999090概要:

29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%

Benzene, (2-iodoethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | AS-57952-5G |

(2-iodoethyl)benzene |

17376-04-4 | >97% | 5g |

£150.00 | 2025-02-08 | |

| Oakwood | 001087-1g |

(2-Iodoethyl)benzene, stabilized over Cu |

17376-04-4 | 97% | 1g |

$25.00 | 2024-07-19 | |

| Fluorochem | 001087-5g |

2-Iodoethyl)benzene (stabilized with Copper chip) |

17376-04-4 | 97% | 5g |

£45.00 | 2022-03-29 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I138375-25g |

Benzene, (2-iodoethyl)- |

17376-04-4 | ≥98.0%(GC), | 25g |

¥966.90 | 2023-09-02 | |

| Oakwood | 001087-5g |

(2-Iodoethyl)benzene, stabilized over Cu |

17376-04-4 | 97% | 5g |

$65.00 | 2024-07-19 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 380490-5ML |

Benzene, (2-iodoethyl)- |

17376-04-4 | 5ml |

¥1238.84 | 2023-12-07 | ||

| Key Organics Ltd | AS-57952-25G |

(2-iodoethyl)benzene |

17376-04-4 | >97% | 25g |

£310.00 | 2025-02-08 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I835269-5ml |

(2-Iodoethyl)benzene (stabilized with Copper chip) |

17376-04-4 | 97% | 5ml |

318.00 | 2021-05-17 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I138375-1g |

Benzene, (2-iodoethyl)- |

17376-04-4 | ≥98.0%(GC), | 1g |

¥186.90 | 2023-09-02 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | TCII0521-1g |

(2-Iodoethyl)benzene(stabilized with Copper chip) |

17376-04-4 | >98.0%GC | 1g |

¥190.00 | 2024-08-09 |

Benzene, (2-iodoethyl)- 関連文献

-

Jixing Li,Wenxia Cong,Zeng Gao,Jinlong Zhang,Huameng Yang,Gaoxi Jiang Org. Biomol. Chem. 2018 16 3479

-

Qingqiang Tian,Rongjing Sun,Yahui Li Org. Biomol. Chem. 2022 20 1186

-

Nicolas Mattias Del Rio Fuenzalida,Eirin Alme,Frida Johanne Lundevall,Hans-René Bj?rsvik React. Chem. Eng. 2022 7 1650

-

Bing-Zhi Chen,Chuang-Xin Wang,Zhen-Hua Jing,Xue-Qiang Chu,Teck-Peng Loh,Zhi-Liang Shen Org. Chem. Front. 2019 6 313

-

Nirnita Chakraborty,Sougata Santra,Shrishnu Kumar Kundu,Alakananda Hajra,Grigory V. Zyryanov,Adinath Majee RSC Adv. 2015 5 56780

17376-04-4 (Benzene, (2-iodoethyl)-) 関連製品

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量